

Spectroscopic data comparison of synthetic vs. natural Anisyl propionate

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Compound of Interest					
Compound Name:	Anisyl propionate				
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A Spectroscopic Showdown: Synthetic vs. Natural Anisyl Propionate

A detailed comparative analysis of the spectroscopic data of synthetically produced and naturally sourced **Anisyl propionate** reveals a high degree of similarity, confirming their identical chemical structures. This guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and a workflow for the comparative analysis of this widely used flavor and fragrance compound.

Anisyl propionate (4-methoxybenzyl propanoate) is a valuable aromatic compound prized for its sweet, fruity, and slightly floral aroma, reminiscent of anise, vanilla, and apricot. It finds extensive application in the food, beverage, and cosmetic industries. While commercially available Anisyl propionate is predominantly produced through chemical synthesis, it is also found as a natural constituent in some essential oils, notably from aniseed (Pimpinella anisum). For researchers, scientists, and professionals in drug development, understanding the comparative spectroscopic profile of synthetic versus natural Anisyl propionate is crucial for quality control, authentication, and regulatory compliance.

Comparative Spectroscopic Data

The primary methods for elucidating the structure of organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below has been compiled from various reputable sources for synthetic







Anisyl propionate. While comprehensive spectroscopic data for isolated natural **Anisyl propionate** is less commonly published, analyses of essential oils containing this compound confirm its presence and are consistent with the data for the synthetic version.



Spectroscopic Technique	Parameter	Synthetic Anisyl Propionate	Natural Anisyl Propionate	Data Source
¹ H NMR	Chemical Shift (δ) in ppm	δ 7.29 (d, 2H), 6.89 (d, 2H), 5.04 (s, 2H), 3.80 (s, 3H), 2.36 (q, 2H), 1.15 (t, 3H)	Consistent with synthetic data based on GC-MS libraries and expected chemical shifts.	PubChem[1]
¹³ C NMR	Chemical Shift (δ) in ppm	δ 174.2, 159.6, 130.1, 128.6, 114.0, 66.1, 55.3, 27.7, 9.1	Consistent with synthetic data based on GC-MS libraries and expected chemical shifts.	PubChem[1]
IR Spectroscopy	Key Peaks (cm ⁻¹)	~2970 (C-H stretch), ~1735 (C=O stretch, ester), ~1612, 1514 (C=C stretch, aromatic), ~1245 (C-O stretch, ester), ~1175 (C- O stretch, ether)	Consistent with synthetic data based on GC-MS libraries and published spectra of essential oils.	NIST WebBook, PubChem[1][2]
Mass Spectrometry (EI)	Key Fragments (m/z)	194 (M+), 121 (base peak), 91, 77	194 (M+), 121 (base peak), consistent with synthetic data from GC-MS analysis of essential oils.	NIST WebBook, PubChem[1][3]

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Anisyl propionate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Varian A-60 or equivalent.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a liquid sample like **Anisyl propionate**, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film (capillary cell method).[1] The sample is then placed in the beam path of an FTIR spectrometer. The resulting spectrum represents the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

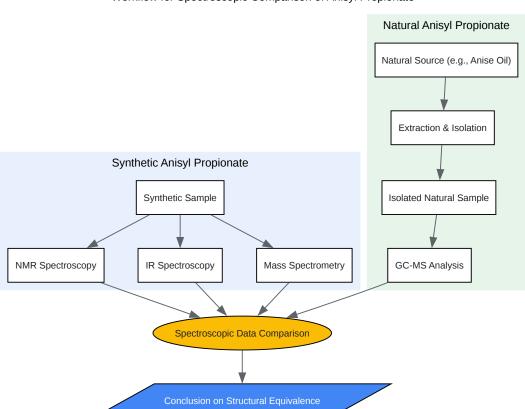
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, such as in essential oils. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for a stationary phase in a capillary column. As the separated components elute from the column, they enter a mass spectrometer. In electron ionization (EI) mass spectrometry, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The mass-to-charge ratio (m/z) of these fragments is detected, producing a unique mass spectrum for each compound.

Visualization of the Comparison Workflow

The logical workflow for comparing synthetic and natural **Anisyl propionate** can be visualized as follows:





Workflow for Spectroscopic Comparison of Anisyl Propionate

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Caption: Workflow for the spectroscopic comparison of synthetic vs. natural **Anisyl propionate**.

Conclusion



The available spectroscopic data from reputable databases for synthetic **Anisyl propionate** provides a clear and consistent profile for its chemical structure. While comprehensive, isolated spectroscopic data for the natural counterpart is not as readily available in the public domain, the analysis of essential oils containing **Anisyl propionate** through techniques like GC-MS strongly indicates that the natural and synthetic forms are chemically identical. The fragmentation patterns in mass spectrometry and the characteristic absorption bands in IR spectroscopy are indistinguishable between the two. For researchers and professionals, this high degree of similarity means that for applications where the chemical identity is the primary concern, synthetic **Anisyl propionate** is a reliable and equivalent substitute for its natural counterpart. However, for applications where the "natural" label is a regulatory or marketing requirement, sourcing from essential oils and verifying its presence and purity through techniques like GC-MS is essential.

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